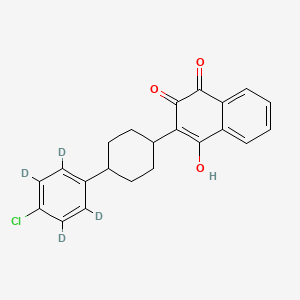

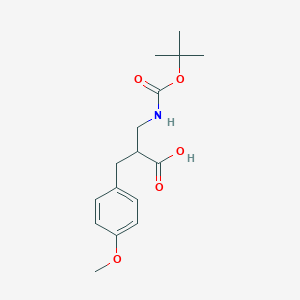

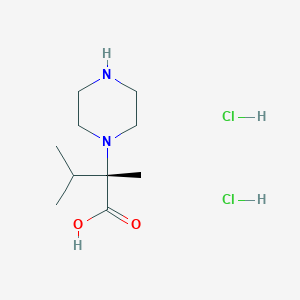

![molecular formula C12H23N3O2 B1462012 1-(吗啉-4-基)-2-[3-(氨甲基)哌啶-1-基]乙烷-1-酮 CAS No. 1019340-54-5](/img/structure/B1462012.png)

1-(吗啉-4-基)-2-[3-(氨甲基)哌啶-1-基]乙烷-1-酮

描述

2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one, also known as AMPME, is an organic compound that has been used for various scientific research applications. It is a member of the morpholine family and is composed of a nitrogen-containing heterocyclic ring with a methyl group attached to the nitrogen atom. AMPME has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.

科学研究应用

生物活性哌啶衍生物的合成

哌啶衍生物由于存在于许多药物中,在药物化学中至关重要。所讨论的化合物可以作为合成生物活性哌啶衍生物的前体。 这些衍生物可以被设计为靶向生物系统中的特定受体或酶,可能导致新药的开发 .

抗癌药物的开发

哌啶部分是许多抗癌药物的常见特征。通过整合“1-(吗啉-4-基)-2-[3-(氨甲基)哌啶-1-基]乙烷-1-酮”结构,研究人员可以探索其在破坏癌细胞增殖和诱导凋亡方面的功效。 这在为各种类型的癌症创建靶向疗法方面可能特别有用 .

抗菌和抗真菌应用

哌啶衍生物已显示出作为抗菌和抗真菌剂的潜力。 所讨论的化合物可用于合成具有增强的抗药菌株和真菌活性的新衍生物,从而解决日益严重的抗菌素耐药问题 .

神经药理学研究

鉴于其结构复杂性,该化合物可用于神经药理学研究,以研究其与神经受体的相互作用。 它可能有助于了解吗啉和哌啶衍生物在中枢神经系统中的作用机制,这对开发治疗神经系统疾病的药物非常有价值 .

镇痛和抗炎药物设计

哌啶衍生物的镇痛和抗炎特性使其成为疼痛管理和炎症控制的合适候选药物。 对“1-(吗啉-4-基)-2-[3-(氨甲基)哌啶-1-基]乙烷-1-酮”应用的研究可能导致开发出比现有药物副作用更少的止痛药 .

阿尔茨海默病和认知障碍

包含哌啶结构的化合物已被研究其在治疗阿尔茨海默病和其他认知障碍方面的潜在作用。 所讨论的化合物可用于合成抑制或调节乙酰胆碱酯酶等酶的分子,这些酶与阿尔茨海默病的进展有关 .

作用机制

The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not yet fully understood. Studies have shown that 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one binds to certain receptors in the body, such as the histamine receptor, and can activate certain pathways, such as the nitric oxide pathway. Additionally, 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one can interact with other molecules, such as enzymes, and can affect their activity.

Biochemical and Physiological Effects

2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to reduce blood pressure. Additionally, it has been shown to have an effect on the central nervous system, and to have a protective effect against oxidative stress.

实验室实验的优点和局限性

The use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, its mechanism of action is not fully understood, which allows for further exploration and research. However, it is important to note that the use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments can also have certain limitations. For example, the compound can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in an experiment.

未来方向

There are numerous potential future directions for research involving 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of various diseases. Additionally, further research could be conducted to explore its potential for use in drug development, as well as to explore its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential for use in the study of enzyme-catalyzed reactions.

属性

IUPAC Name |

2-[3-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-8-11-2-1-3-14(9-11)10-12(16)15-4-6-17-7-5-15/h11H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOJHBFJSUXDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N2CCOCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

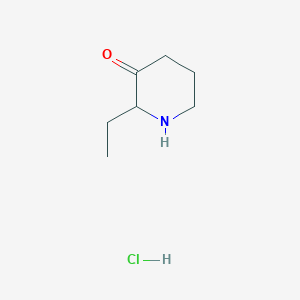

![methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride](/img/structure/B1461946.png)

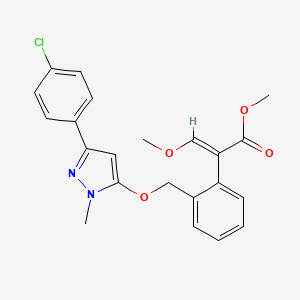

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)